3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2138209-10-4
VCID: VC5996393
InChI: InChI=1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3
SMILES: CC1=NN2C=CC=NC2=C1I
Molecular Formula: C7H6IN3
Molecular Weight: 259.05

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.: 2138209-10-4

Cat. No.: VC5996393

Molecular Formula: C7H6IN3

Molecular Weight: 259.05

* For research use only. Not for human or veterinary use.

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine - 2138209-10-4

Specification

CAS No. 2138209-10-4
Molecular Formula C7H6IN3
Molecular Weight 259.05
IUPAC Name 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3
Standard InChI Key GQENFEOGGPTSOV-UHFFFAOYSA-N
SMILES CC1=NN2C=CC=NC2=C1I

Introduction

Chemical Structure and Properties

Molecular Architecture

3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a class of bicyclic heterocycles featuring fused pyrazole and pyrimidine rings. The compound’s structure includes a methyl group at position 2 and an iodine atom at position 3, which confer distinct electronic and steric properties. The molecular formula is C₇H₆IN₃, with a molar mass of 259.05 g/mol.

Key Structural Features:

  • Iodine Substituent: Enhances electrophilic reactivity, facilitating cross-coupling reactions.

  • Methyl Group: Improves lipid solubility and metabolic stability.

  • Aromatic System: Delocalized π-electrons enable interactions with biological targets.

Physicochemical Properties

The compound’s properties are critical for its reactivity and application in synthetic workflows:

PropertyValueSource
Molecular FormulaC₇H₆IN₃
Molecular Weight259.05 g/mol
IUPAC Name3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
SMILESCC1=NN2C=CC=NC2=C1I
InChI KeyGQENFEOGGPTSOV-UHFFFAOYSA-N

The iodine atom’s polarizability contributes to the compound’s moderate solubility in polar aprotic solvents, though exact solubility data remain underreported.

Synthesis and Manufacturing

One-Pot Halogenation Strategy

A breakthrough in synthesizing 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine involves a one-pot, three-component reaction developed by Kumar et al. (2023) . This method combines amino pyrazoles, enaminones (or chalcones), and sodium iodide under oxidative conditions:

Reaction Conditions:

  • Reagents: NaI (1.2 equiv), K₂S₂O₈ (1.5 equiv)

  • Solvent: Water

  • Temperature: 80°C

  • Yield: Up to 96%

Mechanistic Insights:

  • Cyclocondensation: Amino pyrazoles react with enaminones to form the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Iodination: K₂S₂O₈ oxidizes iodide to iodine, facilitating electrophilic substitution at position 3 .

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency:

  • Continuous Flow Reactors: Enhance heat and mass transfer during halogenation.

  • Catalyst Recovery: Palladium catalysts from coupling reactions necessitate recycling protocols.

  • Purity Control: Column chromatography (ethyl acetate/hexane) achieves >95% purity .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a kinase implicated in immune cell regulation and cancer progression. By binding to the ATP pocket of PI3Kδ, it disrupts downstream signaling pathways, including AKT and mTOR.

Key Findings:

  • IC₅₀ Values: Low micromolar range in HeLa (cervical cancer) and L929 (fibroblast) cell lines.

  • Anti-Inflammatory Effects: Reduces TNF-α and IL-6 production in murine models.

Anticancer Activity

Derivatives of 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine induce apoptosis via mitochondrial pathway activation:

  • Caspase-3/7 Activation: Observed in 72% of treated cancer cells at 10 µM.

  • Synergy with Chemotherapeutics: Enhances doxorubicin efficacy in multidrug-resistant cells.

Applications in Scientific Research

Medicinal Chemistry

The compound’s halogenated structure enables diverse derivatization:

  • Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at position 3 for SAR studies.

  • Antiviral Derivatives: Modified analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ = 2.1 µM.

Material Science

  • Luminescent Materials: Copper(I) complexes exhibit blue emission (λₑₘ = 450 nm) for OLED applications.

  • Coordination Polymers: Self-assemble into porous frameworks for gas storage.

Comparison with Related Compounds

CompoundSubstituentsBioactivity (IC₅₀)
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineI, CH₃1.8 µM (PI3Kδ)
5-Chloro-2-methyl analogCl, CH₃4.2 µM
3-Bromo-7-phenyl derivativeBr, C₆H₅3.5 µM

The iodine substituent confers superior binding affinity compared to chloro/bromo analogs due to enhanced van der Waals interactions .

Future Perspectives and Challenges

Research Gaps

  • In Vivo Toxicity: Limited data on long-term exposure effects.

  • Formulation Development: Poor aqueous solubility hampers drug delivery.

Emerging Opportunities

  • Targeted Cancer Therapies: PI3Kδ-specific drug conjugates.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation.

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